molecular formula C8H16N2 B1287545 1-Cyclopropyl-1,4-diazepane CAS No. 30858-71-0

1-Cyclopropyl-1,4-diazepane

Cat. No.: B1287545
CAS No.: 30858-71-0
M. Wt: 140.23 g/mol
InChI Key: KZZRCKSXKSHUSD-UHFFFAOYSA-N
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Description

1-Cyclopropyl-1,4-diazepane is a synthetic heterocyclic compound belonging to the family of azepanes. It has a molecular formula of C8H16N2 and a molecular weight of 140.23 g/mol. This compound is known for its biological activities, including its role as a serotonin receptor antagonist .

Preparation Methods

The synthesis of 1-Cyclopropyl-1,4-diazepane involves the use of cyclic sulfamidate and hydroxy sulfonamide building blocks. These are converted into piperazines and related 1,4-diazepine scaffolds.

Chemical Reactions Analysis

1-Cyclopropyl-1,4-diazepane undergoes a variety of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride can be used.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Cyclopropyl-1,4-diazepane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It acts as a serotonin receptor antagonist, inhibiting platelet aggregation by preventing the release of serotonin from platelets.

    Medicine: It has potential therapeutic applications in treating disorders such as ischemic heart disease, angina pectoris, and hypertension.

    Industry: It is used in the development of new pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-1,4-diazepane involves its role as a serotonin receptor antagonist. It inhibits the binding of histamine to its receptor and prevents the activation of H3 receptors in the brain. This compound also inhibits serotonin reuptake by blocking serotonin transporters and may inhibit cox-1 activity .

Comparison with Similar Compounds

1-Cyclopropyl-1,4-diazepane can be compared with other similar compounds such as:

    1,4-Diazepine: Another member of the azepane family, known for its use in pharmaceutical applications.

    Piperazine: A related compound used in the synthesis of various drugs.

    Benzodiazepines: A class of psychoactive drugs known for their sedative effects.

This compound is unique due to its specific biological activities and potential therapeutic applications .

Properties

IUPAC Name

1-cyclopropyl-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-4-9-5-7-10(6-1)8-2-3-8/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZZRCKSXKSHUSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601277751
Record name 1-Cyclopropylhexahydro-1H-1,4-diazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601277751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30858-71-0
Record name 1-Cyclopropylhexahydro-1H-1,4-diazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30858-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclopropylhexahydro-1H-1,4-diazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601277751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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